molecular formula C7H5IO2 B1591886 4-Iodobenzo[d][1,3]dioxole CAS No. 849517-65-3

4-Iodobenzo[d][1,3]dioxole

Cat. No. B1591886
CAS RN: 849517-65-3
M. Wt: 248.02 g/mol
InChI Key: NEMFWXWQUHOSSH-UHFFFAOYSA-N
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Description

4-Iodobenzo[d][1,3]dioxole (4-IBD) is an aromatic heterocyclic compound that has been studied for its potential applications in organic synthesis and scientific research. It is a versatile organic building block that can be used to synthesize other complex organic molecules. 4-IBD is a common intermediate in organic synthesis, used to synthesize a range of compounds, including polymers, pharmaceuticals, and dyes. 4-IBD is also used in a variety of scientific research applications, such as drug discovery, materials science, and biochemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

4-Iodobenzo[d][1,3]dioxole serves as a pivotal intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For instance, the arylation of azole compounds with aryl halides, including iodobenzenes, in the presence of alkali metal carbonates showcases the versatility of iodobenzo[d][1,3]dioxole derivatives. This process allows for the selective production of arylated products, underlining the compound's importance in creating complex organic molecules with high precision (S. Pivsa-Art et al., 1998).

Advanced Material Science

The compound's utility extends to the development of novel materials, such as in the synthesis of flame-retardant epoxy resins. A study demonstrated the creation of an efficient P/N/S-containing flame retardant, incorporating the structural motifs similar to 4-Iodobenzo[d][1,3]dioxole, which significantly enhanced the flame resistance of epoxy resins. This application not only showcases the compound's relevance in improving material safety but also its potential in engineering advanced polymers with tailored properties (Pan Wang et al., 2018).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, derivatives of 4-Iodobenzo[d][1,3]dioxole have been employed as probes and reagents in various analytical methods. For instance, the study of antioxidants and their activities in different matrices leverages the chemical reactivity of such iodinated compounds to assess the antioxidant capacity of complex samples. This illustrates the compound's role in facilitating the development of analytical methodologies that contribute to food science, pharmaceuticals, and environmental monitoring (I. Munteanu & C. Apetrei, 2021).

properties

IUPAC Name

4-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFWXWQUHOSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596278
Record name 4-Iodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzo[d][1,3]dioxole

CAS RN

849517-65-3
Record name 4-Iodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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